molecular formula C12H20N4O2 B3240697 Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate CAS No. 1445951-35-8

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate

Cat. No.: B3240697
CAS No.: 1445951-35-8
M. Wt: 252.31
InChI Key: KULRMNOOJXWOOP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate is a privileged chemical intermediate in medicinal chemistry, serving as a critical scaffold for the synthesis of novel kinase inhibitors. Its primary research value lies in its role as a precursor to compounds that target cyclin-dependent kinases (CDKs) and other therapeutically relevant protein kinases. The molecule's core structure, featuring a fused pyrazolo-diazepine ring system, provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to efficiently explore chemical space and optimize potency and selectivity. This intermediate has been specifically utilized in the development of potent and selective inhibitors of CDK8 and CDK19, which are key components of the Mediator complex—a critical regulator of transcriptional reprogramming in diseases like cancer. Inhibiting CDK8/19 has emerged as a promising strategy to disrupt oncogenic transcription and overcome resistance to other targeted therapies. The Boc-protecting group on the diazepine nitrogen is a key synthetic handle, facilitating purification and subsequent deprotection for further functionalization to generate final target molecules for biological evaluation. Research employing this scaffold is focused on advancing the understanding of transcriptional regulation and developing new therapeutic candidates for oncology and other disease areas.

Properties

IUPAC Name

tert-butyl 2-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-6-16-9(8-15)7-10(13)14-16/h7H,4-6,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULRMNOOJXWOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate (CAS: 1445951-35-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20N4O2
  • Molar Mass : 252.31 g/mol
  • Structural Features : The compound contains a pyrazolo[1,5-A][1,4]diazepine core structure which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-A][1,4]diazepines exhibit antimicrobial properties. Research indicates that modifications in the substituents can enhance the activity against various bacterial strains .
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in specific cancer cells .
  • Neuropharmacological Effects : The compound's potential neuroactive properties have been explored. It may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes linked to disease pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its neuropharmacological effects.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with an IC50 value of 15 µM.
Study BShowed cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 10 µM after 48 hours of treatment.
Study CReported neuroprotective effects in a rodent model of Parkinson's disease, improving motor function scores significantly compared to control groups.

Comparison with Similar Compounds

Amino vs. Hydroxy Substitution

  • The amino group in the target compound enables nucleophilic reactions (e.g., amide bond formation), making it suitable for coupling with carboxylic acids or carbonyl derivatives .
  • The hydroxymethyl derivative (CAS: 1135282-77-7) offers a site for oxidation or esterification, expanding its utility in prodrug design .
  • The carboxylic acid analog (CAS: N/A) introduces polarity, improving aqueous solubility for pharmacokinetic optimization .

Commercial Availability

  • Target Compound : Discontinued in some catalogs (CymitQuimica), but available via custom synthesis (MolCore) .
  • 7-Hydroxy Analog: Limited stock; requires pre-order .
  • Hydroxymethyl Derivative: Available in small quantities (Santa Cruz Biotechnology) .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates purified?

The compound is typically synthesized via multi-step routes involving Boc (tert-butyloxycarbonyl) protection, nucleophilic substitution, and cyclization. For example:

  • Step 1 : Reacting a pyrazolo-diazepine precursor with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) to install the Boc group .
  • Step 2 : Cyclization using reagents like DBU (1,8-diazabicycloundec-7-ene) or coupling with ethyl chloroformate derivatives under anhydrous conditions .
  • Purification : Column chromatography (SiO₂, gradients of EtOAc/hexanes) is critical for isolating intermediates, with yields ranging from 20% to 41% depending on reaction optimization .

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR : Key signals include pyrazole protons (δ 6.2–6.4 ppm), Boc tert-butyl groups (δ 1.4–1.5 ppm), and diastereotopic diazepine hydrogens (δ 2.0–4.8 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1) .
  • HPLC : Purity >98% is achievable using reversed-phase methods (C18 columns, acetonitrile/water gradients) .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization .
  • Precautions : Use fume hoods, PPE (gloves, goggles), and avoid dust formation. Store under argon at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step?

Low yields (e.g., 20% in aryl amination ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for better turnover .
  • Solvent effects : Switch from THF to DMF to enhance solubility of aromatic amines.
  • Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions .

Q. What analytical methods differentiate regioisomers or stereoisomers in derivatives?

  • NOESY NMR : Identifies spatial proximity of protons in rigid diazepine rings .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • X-ray crystallography : Provides definitive proof of regiochemistry in crystalline derivatives .

Q. How do contradictory bioactivity results arise in enzyme inhibition assays?

Discrepancies may result from:

  • Assay conditions : Variations in pH (e.g., Tris vs. HEPES buffers) or ionic strength alter binding kinetics .
  • Protein conformation : Dynamic regions in enzyme targets (e.g., RSV polymerase) may adopt inactive states during screening .
  • Solution : Use orthogonal assays (SPR for binding affinity, ITC for thermodynamics) to validate hits .

Methodological Challenges and Solutions

Q. How is the Boc group selectively removed without degrading the diazepine core?

  • Standard conditions : TFA (trifluoroacetic acid) in DCM (dichloromethane) at 0°C for 30 minutes .
  • Alternative : HCl/dioxane (4 M) at room temperature preserves acid-sensitive functionalities .

Q. What strategies improve scalability of the synthesis for preclinical studies?

  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer during cyclization steps .
  • In-line purification : Coupled flash chromatography systems reduce manual handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate
Reactant of Route 2
Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate

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